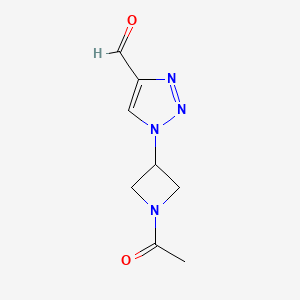

1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(1-acetylazetidin-3-yl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-6(14)11-3-8(4-11)12-2-7(5-13)9-10-12/h2,5,8H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYHZVIYLZPUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically proceeds via:

- Formation of the 1,2,3-triazole core through azide-alkyne cycloaddition or related cyclization methods.

- Introduction of the azetidine ring substituted at the 3-position.

- Functionalization of the azetidine nitrogen with an acetyl group.

- Installation of the aldehyde group at the 4-position of the triazole ring.

Preparation of Stock Solutions and Formulations

GlpBio provides practical data on preparing stock solutions and in vivo formulations of 1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, which indirectly reflects on the compound's solubility and stability characteristics important in preparation and handling:

| Stock Solution Preparation (Volume in mL) | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 5.1496 | 25.748 | 51.496 |

| 5 mM | 1.0299 | 5.1496 | 10.2992 |

| 10 mM | 0.515 | 2.5748 | 5.1496 |

Note: Volumes correspond to the solvent volume required to prepare solutions at indicated molarities for given masses of compound.

For in vivo formulation, a stepwise solvent addition is recommended to ensure complete dissolution and clarity:

- Dissolve the compound in DMSO to prepare a master stock solution.

- Sequentially add PEG300, Tween 80, and finally distilled water or corn oil, mixing and clarifying after each addition.

- Physical methods such as vortexing, ultrasound, or hot water bath can aid dissolution.

- Ensuring clarity at each step is critical before proceeding to the next solvent addition.

Analytical and Practical Considerations

- The molecular weight and solubility parameters are crucial for calculating solution concentrations accurately.

- The use of co-solvents and surfactants (PEG300, Tween 80) facilitates formulation for biological applications.

- The preparation methods emphasize careful temperature control, reaction time, and purification to achieve high yields and purity.

Summary Table: Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Azide formation | Sodium azide + tert-butyl bromide in polar solvent/water | Molar ratios critical for yield |

| Cyclization to triazole | Acetylene + organic base, normal pressure | Filter and concentrate product |

| Acid-catalyzed modification | Methanesulfonic acid/trifluoromethanesulfonic acid + catalyst (tert-butyl dimethyl silyl triflate), 50–60 °C, 6–10 h | Decoloration with activated carbon, vacuum distillation for purification |

| Azetidine acetylation | Acetylation of azetidin-3-yl intermediate | Standard acylation methods |

| Coupling to triazole core | Nucleophilic substitution or coupling reaction | Specific conditions not detailed |

| Stock solution preparation | Dissolution in DMSO, sequential addition of PEG300, Tween 80, water or corn oil | Ensure clarity at each step, use physical aids if necessary |

Chemical Reactions Analysis

Types of Reactions: 1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may require catalysts like palladium or copper, along with appropriate ligands and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may investigate its use as a precursor for drug development.

Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The azetidine ring may also contribute to the compound’s overall activity by providing structural stability and facilitating binding to targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Synthesis : Most analogs are synthesized via condensation or click chemistry. The acetylazetidine substituent in the target compound likely requires protection/deprotection strategies during triazole formation .

- Molecular Weight : The acetylazetidine group contributes to a higher molecular weight (~209.20) compared to phenyl-substituted analogs (e.g., 173.17 for phenyl derivative) but lower than pyrrolidine-based derivatives (e.g., 224.22) .

Solubility and Polarity:

- However, the four-membered azetidine ring reduces steric bulk relative to pyrrolidine (five-membered), possibly enhancing binding affinity in enzyme active sites .

Stability:

- Acetylated amines are generally stable under physiological conditions but may hydrolyze in acidic/basic environments. This contrasts with phenyl or halogenated derivatives, which exhibit greater inertness .

Biological Activity

1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a novel compound that belongs to the class of 1,2,3-triazoles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition. Its unique structure combines an azetidine moiety with a triazole ring, which may contribute to its biological efficacy.

- Chemical Formula : C₈H₁₀N₄O₂

- Molecular Weight : 194.19 g/mol

- CAS Number : 2092561-87-8

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, a study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and renal cancer cells. Specifically, derivatives similar to this compound exhibited selective cytotoxicity at nanomolar concentrations.

Case Study: Cytotoxicity Evaluation

A notable study evaluated the cytotoxic effects of triazole derivatives on human leukemic T-cells (Jurkat cells). The findings indicated that certain derivatives showed a GI50 value comparable to doxorubicin, a standard chemotherapy drug. The compound 4a from this class induced apoptosis in Jurkat cells through mechanisms involving DNA damage and mitochondrial dysfunction .

Enzyme Inhibition

Another significant aspect of the biological activity of triazole compounds is their role as enzyme inhibitors. A series of triazole analogs were synthesized and tested for their inhibitory activity against carbonic anhydrase-II (CA-II) enzymes. The results indicated moderate inhibition potential, suggesting that the triazole moiety can effectively interact with enzyme active sites .

Table: Summary of Biological Activities

Apoptosis Induction

The compound's ability to induce apoptosis in cancer cells is attributed to several mechanisms:

- DNA Damage : Induction of DNA fragmentation and chromatin condensation.

- Mitochondrial Dysfunction : Reduction in mitochondrial membrane potential leading to cell death.

These findings suggest that the compound may interact with cellular pathways that regulate apoptosis and cell proliferation.

Molecular Docking Studies

Molecular docking studies have been employed to understand how these compounds fit into the active sites of target enzymes like CA-II. The results indicated that the structural features of the triazole ring are crucial for binding affinity and specificity towards the enzyme .

Q & A

Q. Basic Analytical Techniques

- NMR Spectroscopy: 1H/13C NMR confirms regioselectivity of the triazole ring and acetyl/azetidine substituents (e.g., aldehyde proton at ~9.8 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C9H12N4O2: calculated 222.24, observed 222.25) .

- X-ray Crystallography: Resolves bond lengths and angles (e.g., triazole ring planarity, acetyl group conformation) using programs like SHELXL .

Advanced Data Analysis Example:

Crystallographic refinement with SHELXL reveals anisotropic displacement parameters for heavy atoms, critical for confirming stereochemistry .

What challenges arise in ensuring regioselectivity during triazole formation?

Q. Advanced Experimental Design

- Regioselectivity Control: Cu(I)-catalyzed reactions favor 1,4-disubstituted triazoles, but competing pathways may yield 1,5-isomers. Mitigation strategies:

- Validation: HPLC or 2D NMR (e.g., NOESY) distinguishes isomers .

Q. Advanced Methodological Workflow

- Data Collection: High-resolution (<1.0 Å) X-ray diffraction data.

- Software Suite: SHELX (SHELXD for solution, SHELXL for refinement) .

- Key Parameters:

- Validation: R-factor (<5%), residual electron density maps (<0.3 eÅ⁻³) .

Case Study: A related triazole-carbaldehyde derivative (C19H14FN5O) was refined using SHELXL, achieving R1 = 0.039 .

What biological activities are hypothesized based on structural analogs?

Q. Advanced Structure-Activity Relationships (SAR)

- Antimicrobial Potential: Triazole-carbaldehydes inhibit bacterial enoyl-ACP reductase (e.g., IC50 ~2 µM for S. aureus) .

- Anticancer Activity: Analogous compounds (e.g., pyrazole-triazole hybrids) disrupt tubulin polymerization (EC50 <1 µM) .

- Neuropharmacology: Acetyl-azetidine moieties may enhance blood-brain barrier penetration .

Hypothesis Testing:

- In Silico Docking: Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina.

- In Vitro Assays: MTT cytotoxicity screening against cancer cell lines (e.g., MCF-7) .

How are reaction conditions optimized for scale-up synthesis?

Q. Advanced Process Chemistry

- DoE (Design of Experiments): Screen variables (temperature, catalyst loading, solvent) using Taguchi methods.

- Case Study: For a triazole-carbaldehyde analog, optimal conditions were:

- Green Chemistry Metrics:

- E-factor minimization via solvent recycling .

Challenges:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.